

An In-depth Technical Guide to 4-Chlorophenylsulfonylacetonitrile

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Compound of Interest

Compound Name: 4-Chlorophenylsulfonylacetonitrile

Cat. No.: B156776

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Abstract

This technical guide provides a comprehensive overview of **4-Chlorophenylsulfonylacetonitrile**, a halogenated organic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its safety and handling. While the specific biological activities of **4-Chlorophenylsulfonylacetonitrile** are not extensively documented in publicly available literature, this guide explores the known biological effects of structurally related sulfone and nitrile-containing compounds to provide a basis for future research.

Chemical Identity and Properties

4-Chlorophenylsulfonylacetonitrile is a chemical compound with the CAS number 1851-09-8.[1] It is also known by several synonyms, including 4-chlorophenyl cyanomethyl sulfone, cyanomethyl 4-chlorophenyl sulfone, and p-chlorophenylsulfonyl acetonitrile.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chlorophenylsulfonylacetonitrile** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	1851-09-8	[1]
Molecular Formula	C ₈ H ₆ CINO ₂ S	[1]
Molecular Weight	215.66 g/mol	[1]
Melting Point	168-172 °C	[1]
Boiling Point (Predicted)	421.2 ± 45.0 °C	[1]
Density (Predicted)	1.409 g/cm ³	[1]
Water Solubility	Insoluble	[1]
Physical Form	Powder	[1]

Spectral Data

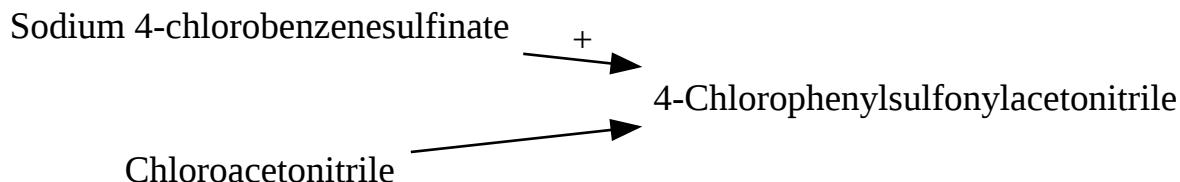
While specific spectral data for **4-Chlorophenylsulfonylacetonitrile** is not readily available in the initial search, analogous compounds are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Synthesis of 4-Chlorophenylsulfonylacetonitrile

A detailed experimental protocol for the synthesis of **4-Chlorophenylsulfonylacetonitrile** is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route for analogous aryl sulfones involves the nucleophilic substitution reaction between a sodium arenesulfinate and an alkyl halide.[\[2\]](#)[\[3\]](#) In this case, the reaction would be between sodium 4-chlorobenzenesulfinate and chloroacetonitrile.

Proposed Experimental Protocol

Reaction Scheme:



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Caption: Proposed synthesis of **4-Chlorophenylsulfonylacetonitrile**.

Materials:

- Sodium 4-chlorobenzenesulfinate
- Chloroacetonitrile
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium iodide (catalytic amount)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware
- Magnetic stirrer with heating plate
- Rotary evaporator

Procedure:

- To a solution of sodium 4-chlorobenzenesulfinate (1.0 equivalent) in anhydrous DMF, add a catalytic amount of sodium iodide.

- Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.
- Heat the mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Chlorophenylsulfonylacetonitrile**.

Safety and Handling

4-Chlorophenylsulfonylacetonitrile is classified as a hazardous substance. The following safety precautions should be observed:

Hazard Class	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Causes skin irritation.
Serious Eye Damage/Eye Irritation	Causes serious eye irritation.

Personal Protective Equipment (PPE):

- Wear protective gloves, protective clothing, and eye/face protection.
- Use in a well-ventilated area or with a fume hood.
- A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded.

Storage:

- Store in a dry, cool, and well-ventilated place.
- Keep the container tightly closed.
- Incompatible with strong oxidizing agents, strong acids, and strong bases.

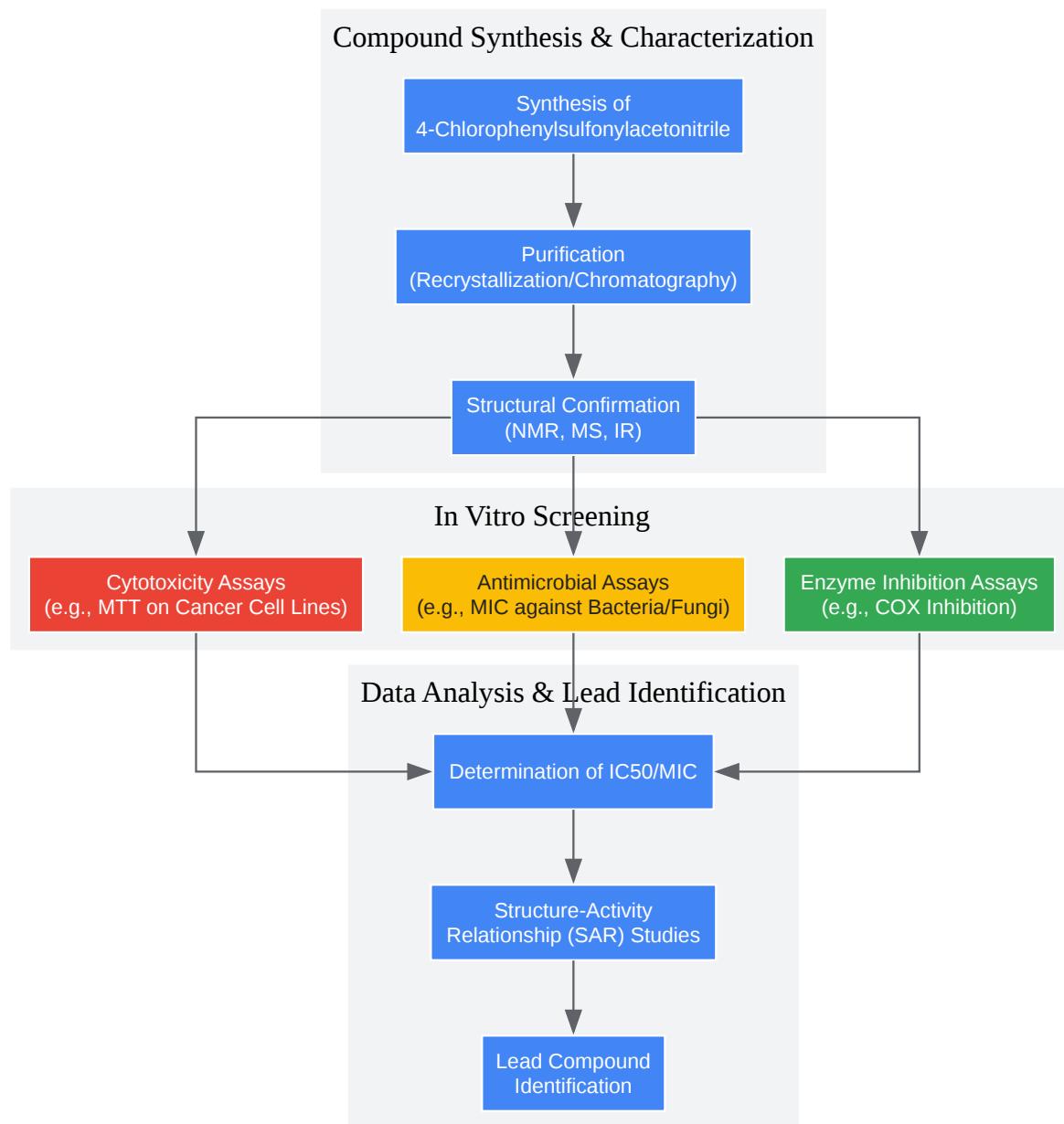
Potential Biological Activity and Applications

The specific biological activities of **4-Chlorophenylsulfonylacetonitrile** have not been extensively reported. However, the sulfone functional group is present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.^{[4][5][6]} Similarly, nitrile-containing compounds have diverse pharmaceutical applications.

Given the structural features of **4-Chlorophenylsulfonylacetonitrile**, it is plausible that this compound could be investigated for similar biological activities. The presence of the 4-chlorophenyl group can also influence the cytotoxic activities of a molecule.^[7]

Hypothetical Workflow for Biological Activity Screening

For researchers interested in exploring the therapeutic potential of **4-Chlorophenylsulfonylacetonitrile**, a general workflow for initial biological screening is proposed below.

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Caption: A general workflow for the initial biological screening of a novel compound.

This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. Subsequently, a battery of in vitro assays can be performed to assess its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. Positive hits from these initial screens would then be subjected to more detailed structure-activity relationship (SAR) studies to identify lead compounds for further development.

Conclusion

4-Chlorophenylsulfonylacetonitrile is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information. While its biological profile remains to be fully elucidated, the structural motifs present in this molecule suggest that it may possess interesting pharmacological activities, making it a valuable candidate for future research and development endeavors.

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